molecular formula C15H12ClF2NOS B2787934 3-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide CAS No. 380321-84-6

3-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide

Cat. No.: B2787934
CAS No.: 380321-84-6
M. Wt: 327.77
InChI Key: FIDUJOGRAORYTC-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide is a propanamide derivative featuring a 4-chlorophenylthioether moiety linked to an N-(2,4-difluorophenyl) group. This article compares the compound with its closest structural analogues, focusing on molecular modifications, physical properties, and biological implications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NOS/c16-10-1-4-12(5-2-10)21-8-7-15(20)19-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDUJOGRAORYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C16H14ClF2NOS
  • Molecular Weight : 348.8 g/mol
  • IUPAC Name : this compound

The presence of the chlorophenyl and difluorophenyl groups contributes to its unique chemical properties, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act on various receptors, influencing signal transduction pathways that regulate cell function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives often possess antibacterial properties. The sulfanyl group in this compound may contribute to its ability to disrupt bacterial cell wall synthesis or function.
  • Antitumor Activity : Similar compounds have been investigated for their potential anti-cancer effects. The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth; effective against Gram-positive bacteria
AntitumorInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory cytokine levels

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
3-Chloro-N-(4-sulfamoylphenyl)propanamideContains a sulfonamide groupAntibacterial, antitumor
1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamideComplex structure with multiple functional groupsAntimicrobial, potential therapeutic uses

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar sulfanyl groups have shown efficacy against various bacterial strains. Preliminary studies indicate that this compound may inhibit the growth of resistant strains of bacteria, making it a candidate for further investigation in the development of new antibiotics .

Biological Research

Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown activity against certain proteases and kinases that are critical in cancer progression and inflammatory diseases. The inhibition of these enzymes could lead to therapeutic applications in treating conditions such as rheumatoid arthritis and certain types of cancer .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds. The potential for this compound to protect neuronal cells from oxidative stress and apoptosis presents opportunities for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science Applications

Polymer Chemistry
In material science, the compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique functional groups allow for modifications that can enhance thermal stability and mechanical strength. Research into polymer composites incorporating this compound suggests improved performance characteristics for applications in coatings and advanced materials .

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells via caspase activation
Antimicrobial PropertiesInhibits growth of resistant bacterial strains
Enzyme InhibitionEffective against proteases/kinases linked to inflammatory diseases
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Polymer ChemistryEnhances thermal stability and mechanical strength in polymers

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is highly susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

Reagent Conditions Product Key Observations
Hydrogen peroxide (H₂O₂)Mild acidic/neutral pHSulfoxide derivativeSelective oxidation at room temperature
m-Chloroperbenzoic acid (m-CPBA)Dichloromethane, 0–25°CSulfone derivativeRequires stoichiometric oxidant

Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. The electron-withdrawing chlorophenyl group slightly deactivates the sulfur, necessitating stronger oxidizing agents for sulfone formation compared to non-halogenated analogs .

Reduction Reactions

The amide group can undergo reduction to form secondary amines, while preserving aromatic substituents:

Reagent Conditions Product Key Observations
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, reflux3-[(4-Chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propylamineComplete reduction of amide to amine
Borane-THF complex0°C to room temperaturePropane-1-amine derivativeSelective reduction without side reactions

Mechanistic Insight :
LiAlH₄ reduces the amide via nucleophilic attack at the carbonyl carbon, forming an intermediate alkoxide that collapses to release the amine. Steric hindrance from the difluorophenyl group may slow reaction kinetics .

Nucleophilic Substitution Reactions

The chlorophenyl group can participate in aromatic nucleophilic substitution (SNAr), though reactivity is modulated by the electron-withdrawing chlorine:

Reagent Conditions Product Key Observations
Sodium methoxide (NaOMe)DMSO, 80°CMethoxy-substituted phenyl derivativeRequires polar aprotic solvent and heat
Ammonia (NH₃)Ethanol, sealed tubeAniline derivativeLimited yield due to deactivated aryl chloride

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Reagent Conditions Product Key Observations
Hydrochloric acid (6M HCl)Reflux, 12 hours3-[(4-Chlorophenyl)sulfanyl]propanoic acid + 2,4-difluoroanilineComplete cleavage of amide bond
Sodium hydroxide (NaOH)Aqueous ethanol, 60°CSodium salt of propanoic acid + anilineFaster kinetics in basic media

Mechanistic Insight :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves hydroxide attack at the carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The difluorophenyl ring exhibits limited EAS activity due to electron-withdrawing fluorine substituents:

Reagent Conditions Product Key Observations
Nitration (HNO₃/H₂SO₄)0–5°C, 2 hoursNitro-substituted difluorophenyl derivativeMeta-substitution dominates
Bromination (Br₂/FeBr₃)CHCl₃, 25°CBromo-substituted derivativeLow yield due to deactivation

Mechanistic Insight :
Fluorine substituents direct electrophiles to meta positions but significantly retard reaction rates. Catalytic Lewis acids (e.g., FeBr₃) are required for bromination .

Photochemical Reactions

The sulfanyl group may undergo homolytic cleavage under UV light, forming thiyl radicals:

Conditions Product Key Observations
UV light (254 nm), benzeneDisulfide or cross-coupled productsRadical recombination drives product distribution

Mechanistic Insight :
Radical initiation generates thiyl radicals, which dimerize or abstract hydrogen from solvents. The chlorophenyl group stabilizes radicals through resonance .

Comparison with Similar Compounds

Core Structural Features

The target compound contains:

  • Propanamide backbone : Common in many bioactive molecules, facilitating hydrogen bonding and solubility.
  • 4-Chlorophenylthioether group : Enhances lipophilicity and metabolic stability.
  • N-(2,4-Difluorophenyl) substituent : Fluorine atoms increase electronegativity and influence binding interactions.

Key analogues include:

N-(2,4-Difluorophenyl)-3-(methoxyimino)propanamide (): Replaces the sulfur atom with a methoxyimino group, altering electronic properties and hydrogen-bonding capacity.

3-[(4-Chlorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide (): Substitutes the 2,4-difluorophenyl group with a nitro- and methoxy-substituted aryl ring, increasing steric bulk and redox sensitivity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C₁₅H₁₂ClF₂NOS 327.78* N/A N/A Thioether, difluorophenyl, propanamide
7k () C₂₄H₂₇ClN₄O₄S₂ 535.0 66–68 78 Oxadiazole, piperidinyl, ethylphenyl
7a () C₂₂H₂₃ClN₄O₄S₂ 507.0 71–73 75 Oxadiazole, phenylpropanamide
N-(2,4-Difluorophenyl)-3-(methoxyimino)propanamide () C₁₀H₁₀F₂N₂O₂ 240.20 N/A N/A Methoxyimino, difluorophenyl

*Calculated using standard atomic weights.

Key Observations :

  • Thioether-containing analogues (e.g., 7k, 7a) exhibit higher molecular weights (507–535 g/mol) compared to the target compound (327.78 g/mol) due to additional heterocyclic moieties.
  • Substitution of sulfur with sulfonyl () or methoxyimino () groups significantly alters polarity and solubility.

Impact of Structural Modifications

  • Thioether vs. Sulfonyl : Thioethers (e.g., target compound) generally exhibit lower metabolic stability but higher membrane permeability than sulfonides .
  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to non-fluorinated analogues .

Hemolytic Potential

  • 7a–q Series (): N-Substituted propanamides showed low hemolytic activity (<10% at 100 µg/mL), suggesting favorable toxicity profiles for drug development .

Bioactivity Trends

  • Electron-Withdrawing Groups : Nitro or sulfonyl substituents () correlate with increased cytotoxicity but reduced selectivity.
  • Heterocyclic Moieties : Oxadiazole and thiazole rings () enhance π-π stacking interactions, improving binding to aromatic enzyme pockets.

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